molecular formula C37H35N3O4 B11612503 ethyl 1-benzyl-5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate

ethyl 1-benzyl-5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11612503
M. Wt: 585.7 g/mol
InChI Key: CMZZHFYLKGIGQR-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate is a complex organic compound that features a unique combination of indole, imidazole, and ester functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole and imidazole intermediates. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and cycloaddition reactions . The indole moiety can be synthesized through Fischer indole synthesis or other cyclization methods .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can inhibit enzymes such as cytochrome P450, affecting various metabolic processes . Additionally, the indole moiety can interact with cellular receptors and signaling pathways, modulating biological responses .

Comparison with Similar Compounds

Ethyl 1-benzyl-5-[3-(4,5-diphenyl-1H-imidazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and therapeutic applications, highlighting the unique properties and potential of this compound.

Properties

Molecular Formula

C37H35N3O4

Molecular Weight

585.7 g/mol

IUPAC Name

ethyl 1-benzyl-5-[3-(4,5-diphenylimidazol-1-yl)-2-hydroxypropoxy]-2-methylindole-3-carboxylate

InChI

InChI=1S/C37H35N3O4/c1-3-43-37(42)34-26(2)40(22-27-13-7-4-8-14-27)33-20-19-31(21-32(33)34)44-24-30(41)23-39-25-38-35(28-15-9-5-10-16-28)36(39)29-17-11-6-12-18-29/h4-21,25,30,41H,3,22-24H2,1-2H3

InChI Key

CMZZHFYLKGIGQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)O)CC6=CC=CC=C6)C

Origin of Product

United States

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